molecular formula C14H10F3NO4 B6393667 2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid, 95% CAS No. 1261831-75-7

2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid, 95%

Cat. No. B6393667
CAS RN: 1261831-75-7
M. Wt: 313.23 g/mol
InChI Key: HKDDYEXUVUKKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid (2-MeO-5-TFMPN) is an organic compound that has been used in a variety of scientific research applications. It is an important compound in the field of organic chemistry due to its unique properties and potential applications.

Scientific Research Applications

2-MeO-5-TFMPN has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-ligand interactions, and drug-receptor interactions. It has also been used in the study of cell signaling pathways, and as a tool to study the structure and function of proteins. 2-MeO-5-TFMPN has been used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.

Mechanism of Action

2-MeO-5-TFMPN acts as an agonist at nicotinic acetylcholine receptors. It binds to the receptor and activates the receptor, resulting in the release of neurotransmitters. This activation of the receptor results in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2-MeO-5-TFMPN has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to increase the release of acetylcholine, which is an important neurotransmitter involved in memory and learning. In addition, 2-MeO-5-TFMPN has been shown to have anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

2-MeO-5-TFMPN has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive to synthesize and is stable in solution. In addition, it has a low toxicity, making it safe to use in experiments. However, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

There are numerous potential future directions for 2-MeO-5-TFMPN. It could be used in the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety. It could also be used in the study of cell signaling pathways, and as a tool to study the structure and function of proteins. In addition, it could be used in the development of new drugs for the treatment of cardiovascular diseases. Finally, it could be used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.

Synthesis Methods

2-MeO-5-TFMPN is synthesized through a reaction of 4-trifluoromethoxybenzaldehyde and nicotinic acid in a two-step process. The first step is the formation of the Schiff base, which is formed by the condensation of the aldehyde and the acid. The second step involves the reduction of the Schiff base to the product 2-MeO-5-TFMPN. The reaction is carried out in an organic solvent such as acetone or ethanol.

properties

IUPAC Name

2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDYEXUVUKKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688250
Record name 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261831-75-7
Record name 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.